molecular formula C9H20Cl2N2 B2423597 (S)-1-Cyclopentylpyrrolidin-3-amine dihydrochloride CAS No. 937397-25-6

(S)-1-Cyclopentylpyrrolidin-3-amine dihydrochloride

Cat. No.: B2423597
CAS No.: 937397-25-6
M. Wt: 227.17
InChI Key: PTYSZZHSZLRWMO-JZGIKJSDSA-N
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Description

(S)-1-Cyclopentylpyrrolidin-3-amine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by a cyclopentyl group attached to a pyrrolidine ring, with an amine group at the third position. The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Cyclopentylpyrrolidin-3-amine dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be further deprotected and cyclized to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Cyclopentylpyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine position.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(S)-1-Cyclopentylpyrrolidin-3-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can serve as a ligand in the study of receptor-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-Cyclopentylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity and selectivity are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

    Piperazine derivatives: These compounds share a similar nitrogen-containing ring structure and are widely used in medicinal chemistry.

    Pyrrolidine derivatives: Compounds with a pyrrolidine ring exhibit similar structural features and biological activities.

Uniqueness

(S)-1-Cyclopentylpyrrolidin-3-amine dihydrochloride stands out due to its specific cyclopentyl substitution, which can influence its chemical reactivity and biological interactions. This unique structural feature may confer distinct pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

(3S)-1-cyclopentylpyrrolidin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c10-8-5-6-11(7-8)9-3-1-2-4-9;;/h8-9H,1-7,10H2;2*1H/t8-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYSZZHSZLRWMO-JZGIKJSDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)N2CC[C@@H](C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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